4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole
Description
4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole is an organic compound with a molecular formula of C12H6N2S4 and a molecular weight of 306.45 g/mol . This compound is characterized by its unique structure, which includes two thiophene rings and a thieno[3,4-c][1,2,5]thiadiazole core.
Properties
CAS No. |
150600-72-9 |
|---|---|
Molecular Formula |
C12H8N2S4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4,6-dithiophen-2-yl-1,3-dihydrothieno[3,4-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C12H8N2S4/c1-3-7(15-5-1)11-9-10(14-18-13-9)12(17-11)8-4-2-6-16-8/h1-6,13-14H |
InChI Key |
QJHWNHCVQIOBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=C(S2)C4=CC=CS4)NSN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole typically involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole in photothermal therapy involves the absorption of near-infrared light, leading to the generation of heat through non-radiative decay processes . This localized heating can induce immunogenic cell death, which helps in the treatment of cancer . The molecular targets and pathways involved include the activation of heat shock proteins and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole is unique due to its diradical character and high photothermal conversion efficiency . Similar compounds include:
Thieno[3,4-c][1,2,5]thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the thiophene rings.
Naphthalene diimide-based polymers: These polymers have similar electronic properties and are used in organic electronics.
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